Methyl 1-prop-2-ynylindole-3-carboxylate
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Overview
Description
Methyl 1-prop-2-ynylindole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl ester group at the third position of the indole ring and a prop-2-ynyl group at the first position.
Mechanism of Action
Target of Action
Methyl 1-prop-2-ynylindole-3-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may have multiple targets.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Based on the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Methyl 1-prop-2-ynylindole-3-carboxylate, like other indole derivatives, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-prop-2-ynylindole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling to form the indole core.
Esterification: The indole derivative is then esterified using methanol and an acid catalyst to introduce the methyl ester group at the third position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-prop-2-ynylindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives with ketone or aldehyde groups.
- Reduced derivatives with hydroxyl groups.
- Substituted indole derivatives with various functional groups .
Scientific Research Applications
Methyl 1-prop-2-ynylindole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Comparison with Similar Compounds
Methyl 1-prop-2-ynylindole-3-carboxylate can be compared with other indole derivatives:
Methyl 2-methylindole-3-carboxylate: Similar structure but with a methyl group at the second position instead of a prop-2-ynyl group.
Methyl 1-methylindole-3-carboxylate: Contains a methyl group at the first position instead of a prop-2-ynyl group.
Methyl 1-ethylindole-3-carboxylate: Has an ethyl group at the first position instead of a prop-2-ynyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 1-prop-2-ynylindole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an indole core, which is known for its diverse biological properties. The presence of the prop-2-ynyl group is significant as it may enhance the compound's reactivity and biological efficacy.
1. Anti-inflammatory Activity
A study evaluated a series of indole derivatives, including this compound, for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. The results indicated that compounds with similar structures displayed significant anti-inflammatory properties:
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | TBD | COX-2 inhibition |
Indomethacin | 6.71 | COX-2 inhibition |
The IC50 values suggest that this compound may have comparable efficacy to established anti-inflammatory agents like indomethacin .
2. Antimicrobial Activity
The antimicrobial potential of this compound was assessed through in vitro studies against various bacterial strains. The results demonstrated promising antibacterial activity:
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
3. Anticancer Activity
Research has also highlighted the anticancer properties of indole derivatives. This compound was tested for its cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | TBD |
MCF7 (breast cancer) | TBD |
The results suggest that this compound may inhibit cancer cell proliferation effectively, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Anti-inflammatory Efficacy
In a recent study, this compound was administered to animal models with induced inflammation. The compound significantly reduced inflammation markers compared to control groups, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Screening
Another study involved screening various derivatives of indole compounds, including this compound, against clinical isolates of pathogens. The compound exhibited notable activity against resistant strains, highlighting its therapeutic potential in treating infections caused by antibiotic-resistant bacteria.
Properties
IUPAC Name |
methyl 1-prop-2-ynylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-3-8-14-9-11(13(15)16-2)10-6-4-5-7-12(10)14/h1,4-7,9H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCPDDAJGCKLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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